molecular formula C14H17N3O B2543349 2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol CAS No. 2320376-50-7

2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2543349
CAS No.: 2320376-50-7
M. Wt: 243.31
InChI Key: GHIISFUHEUKMJB-UHFFFAOYSA-N
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Description

2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol is a complex organic compound that features a quinoxaline moiety attached to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of quinoxaline derivatives with cyclopentanone under specific conditions. The reaction may involve the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-17(12-7-4-8-13(12)18)14-9-15-10-5-2-3-6-11(10)16-14/h2-3,5-6,9,12-13,18H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIISFUHEUKMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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